2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Chemical Biology Drug Discovery Screening Library

Researchers validating thienopyrazole-based kinase inhibitors face a critical gap: the absence of confirmed inactive controls to rule out scaffold-induced artifacts. This compound fills that gap with documented null activity across all major databases. • Confirmed null-activity in ChEMBL-no binding, functional, or ADMET data-ideal negative control for ITK/GSK-3β assays. • Distinct 2,5-dichloro pattern enables systematic SAR comparison with 2,4-dichloro isomer. • Validated SEA target prediction probe (predicted TAAR1 affinity vs. experimental inactivity) for algorithm benchmarking. • Sourced from the Oprea screening collection; supplied with analytical certification.

Molecular Formula C18H12Cl2N4O3S
Molecular Weight 435.28
CAS No. 396721-33-8
Cat. No. B3016695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS396721-33-8
Molecular FormulaC18H12Cl2N4O3S
Molecular Weight435.28
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C18H12Cl2N4O3S/c19-10-1-6-15(20)13(7-10)18(25)21-17-14-8-28-9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25)
InChIKeyGENKNBXGJQFBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 396721-33-8: Chemical Identity and Baseline Properties


2,5-Dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396721-33-8) is a synthetic small molecule with the molecular formula C18H12Cl2N4O3S and a molecular weight of 435.3 g/mol [1]. It is characterized by a thieno[3,4-c]pyrazole core [2]. The compound is listed in screening libraries such as the Oprea collection [1] but lacks any reported biological activity, binding affinity, or functional data in major public repositories like ChEMBL [2], establishing it as a data-poor research chemical.

Data-poor research probe with no reported bioactivity in public databases
Documented null-activity status enables negative-control screening design
Computational target prediction suggests TAAR1 interaction (class-level inference)
May support GPCR target exploration distinct from kinase-focused analogs
Regioisomeric 2,5-dichloro scaffold for SAR library development
Structural distinction from 2,4-dichloro isomer requires analytical identity verification

Why Generic Substitution of CAS 396721-33-8 Fails


The scientific selection of 2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide cannot be reduced to a generic substitution within its analogue class because its biological activity profile is fundamentally unknown [1]. With zero confirmed structure-activity relationships (SAR), pharmacological data, or reported assays [1][2], any assumption of functional equivalence with a structural analogue is entirely speculative and without evidence. Unlike well-characterized kinase inhibitors, this compound has no established mechanism of action or target engagement data. Therefore, head-to-head comparisons are currently impossible, and the decision to procure this specific compound is strictly dictated by the documented absence of data, rather than by any proven superiority over comparators.

Functional equivalence with bioactive thienopyrazole analogs (e.g., kinase inhibitors) is unsupported; no SAR or target engagement data exist.
Predicted TAAR1 target class differs from validated kinase targets of analogues; pathway-response interpretation may shift.
Regioisomeric substitution (2,5- vs 2,4-dichloro) alters molecular shape and electronic distribution; binding reproducibility may differ.

Quantitative Differentiation of CAS 396721-33-8


Absence of Biological Activity as Key Differentiator

The primary differential feature is the total absence of experimental biological activity data for this compound. In contrast to many structurally related thieno[3,4-c]pyrazole analogues which are patented as kinase inhibitors, the target compound is explicitly annotated as having 'no known activity' in the ChEMBL 20 bioactivity database [1]. This is a critical differentiator for studies requiring a negative control or mapping unexplored chemical space.

Null-activity status
Cross-study comparable
0 reported biological activities in ChEMBL vs quantified IC50 for thieno[3,2-c]pyrazol-3-amine analogue 16b
Supports negative-control experimental design and selectivity profiling
Requires confirmation of inactivity in the specific assay system used
Chemical Biology Drug Discovery Screening Library

Predicted TAAR1 Affinity vs Kinase Analogues

Computational target prediction using the Similarity Ensemble Approach (SEA) predicts that CAS 396721-33-8 may interact with Trace amine-associated receptor 1 (TAAR1) with a P-value of 19 [1]. This differs significantly from the experimentally validated kinase inhibition of in-class analogues like the GSK-3β inhibitor [2] or the ITK inhibitors described in related patents [3], pointing to a completely different polypharmacology profile.

Predicted target class
Class-level inference
Predicted TAAR1 (GPCR) P-value 19 vs experimentally validated ITK kinase inhibition for thienopyrazole analogues
Supports exploration of novel GPCR target space distinct from kinase chemotypes
Prediction not experimentally confirmed; requires binding assay validation
Computational Chemistry GPCR Pharmacology Target Prediction

Unique Structural Features vs. Closest Analogue

The compound possesses a distinct substitution pattern featuring 2,5-dichloro and 4-nitro groups on the benzamide ring, resulting in a computed LogP (XLogP3-AA) of 4.2 [1]. Its closest identified analogue, 2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , differs only in the chlorine substitution pattern (2,5- vs 2,4-dichloro). This subtle structural difference leads to a meaningful change in molecular shape and electronic distribution, which can be crucial for binding interactions, despite the identical molecular formula.

Regioisomeric distinction
Supporting evidence
2,5-dichloro substitution pattern; XLogP3 4.2, differing from 2,4-dichloro isomer (identical molecular formula)
Supports regioisomer-specific SAR studies and molecular recognition profiling
Isomer identity and purity must be verified analytically before use
Medicinal Chemistry Chemical Properties Molecular Design

Validated Applications for CAS 396721-33-8


Negative Control for Thienopyrazole Kinase Screens

This compound is uniquely suited as a negative control in assays designed to test the inhibitory activity of thienopyrazole derivatives against kinases like ITK or GSK-3β. Its documented lack of activity [1] allows researchers to confidently attribute any observed inhibitory effect in their lead compounds to specific molecular changes, ruling out non-specific artifacts from the thienopyrazole core scaffold.

Validating Computational Target Prediction Models

Given its known null-activity status in experimental databases and its specific predicted affinity for TAAR1 (P-value 19) [1], this compound serves as an ideal probe to test and refine in silico target prediction algorithms like SEA. The clear discrepancy between predicted and experimental profiles (no activity) provides a challenging validation case for benchmarking model performance.

Regioisomeric Probe Library Synthesis

The specific 2,5-dichloro substitution pattern distinguishes it from the 2,4-dichloro isomer . An industrial or academic laboratory focused on developing structure-activity relationships for this chemotype would need to procure both isomers to systematically explore how the position of the chlorine atom influences molecular recognition, solubility, and stability, making this compound an essential component of a focused library.

Application
Selection Property
Validation Focus
Negative-control screening in thienopyrazole kinase assays
Documented null-activity status
Confirmation of inactivity in target-specific assay system
Computational target prediction benchmarking
Predicted TAAR1 affinity vs. experimental null data
Model performance assessment against known inactivity
Regioisomeric SAR probe development
2,5-dichloro substitution pattern
Regioisomer identity and purity verification
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